8-epi-Prostaglandin F2α-d9 is a bioactive lipid compound that belongs to the family of prostaglandins, which are lipid compounds derived from fatty acids and have various physiological effects. This particular compound is an isomer of Prostaglandin F2α and is known for its role in mediating inflammation and other biological processes. It is synthesized in the human body, primarily through the action of cyclooxygenase enzymes and reactive oxygen species.
8-epi-Prostaglandin F2α-d9 is primarily produced in human endothelial cells and other tissues. Its synthesis has been linked to oxidative stress conditions, such as reoxygenation after hypoxia, where hydrogen peroxide plays a significant role as a reactive oxygen species involved in its production .
8-epi-Prostaglandin F2α-d9 is classified as an eicosanoid, specifically a prostaglandin. It is part of a larger group of compounds known as isoprostanes, which are formed non-enzymatically through the oxidation of arachidonic acid. This classification highlights its importance in various biological processes, including inflammation, vascular function, and cellular signaling.
The synthesis of 8-epi-Prostaglandin F2α-d9 can occur via two main pathways: enzymatic and non-enzymatic. The enzymatic pathway typically involves the action of cyclooxygenase enzymes (specifically prostaglandin H synthase) on arachidonic acid. The non-enzymatic pathway involves free radical-mediated oxidation of arachidonic acid, leading to the formation of isoprostanes.
In cultured human endothelial cells, the production of 8-epi-Prostaglandin F2α-d9 has been observed to significantly increase during reoxygenation following hypoxia. Studies have shown that this production can be inhibited by indomethacin and aspirin, which are known cyclooxygenase inhibitors . The synthesis mechanism indicates that hydrogen peroxide acts as a key mediator in this process.
The molecular structure of 8-epi-Prostaglandin F2α-d9 features a cyclopentane ring with various functional groups attached, including hydroxyl groups and double bonds characteristic of prostaglandins. Its structural formula can be represented as follows:
The molecular weight of 8-epi-Prostaglandin F2α-d9 is approximately 350.45 g/mol. The compound exhibits specific stereochemistry that distinguishes it from its parent compound, Prostaglandin F2α.
8-epi-Prostaglandin F2α-d9 undergoes various chemical reactions typical of prostaglandins:
The reactivity of 8-epi-Prostaglandin F2α-d9 is influenced by its functional groups, making it susceptible to modifications that can alter its biological activity. For instance, reactions with free radicals can lead to further oxidation products that may have different physiological effects.
The mechanism through which 8-epi-Prostaglandin F2α-d9 exerts its biological effects involves binding to specific receptors on cell membranes, particularly the prostaglandin receptors (such as EP receptors). This binding initiates intracellular signaling cascades that lead to various physiological responses, including vasodilation and modulation of inflammatory processes.
Research indicates that increased levels of 8-epi-Prostaglandin F2α-d9 correlate with heightened inflammatory responses and oxidative stress conditions. Its action is often mediated through G-protein coupled receptors, influencing cellular pathways related to cyclic adenosine monophosphate levels and calcium signaling.
8-epi-Prostaglandin F2α-d9 is a colorless to pale yellow oil at room temperature. It has a relatively low melting point and is soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
These properties influence its stability and reactivity under physiological conditions.
8-epi-Prostaglandin F2α-d9 has several important applications in scientific research:
8-epi-Prostaglandin F₂α-d9 (8-epi-PGF₂α-d9) is a deuterium-labeled analog of the endogenous isoprostane 8-epi-prostaglandin F₂α. The core structure retains the characteristic prostanoid features: a cyclopentane ring with two adjacent hydroxyl groups (at C9 and C11), a carboxylic acid chain terminating at C1, and a hydroxylated alkyl chain at C15. The "8-epi" designation indicates the inverted stereochemistry at the C8 position compared to enzymatically derived PGF₂α, a hallmark of isoprostanes formed via non-enzymatic lipid peroxidation. The isotopic labeling involves the substitution of nine hydrogen atoms with deuterium (²H or D) at specific carbon positions within the ω-chain (C17–C20), as detailed in Section 1.2. This modification preserves the native molecule’s stereochemical configuration at chiral centers (C8, C9, C11, C12, C15) while creating a distinct mass signature essential for analytical differentiation [1] [5].
The deuterium atoms in 8-epi-PGF₂α-d9 are incorporated with high positional specificity, exclusively targeting the terminal carbons of the ω-chain:
Table 1: Deuterium Incorporation Sites in 8-epi-PGF₂α-d9
Carbon Position | Number of Deuterium Atoms | Chemical Group | Role in Analytical Detection |
---|---|---|---|
C17 | 3 | -CD₃ | Enhances MS signal in m/z range 354→363 |
C18 | 2 | -CD₂- | Prevents metabolic loss via β-oxidation |
C19 | 2 | -CD₂- | Improves chromatographic resolution |
C20 | 2 | -CD₂ | Increases molecular weight by 9 Da |
This precise labeling pattern (C₂₀H₂₅D₉O₅) achieves a +9 Da mass shift compared to the non-deuterated compound (MW 354.48 g/mol → 363.50 g/mol). The locations (C17–C20) are strategically chosen to minimize interference with the compound’s functional domains (cyclopentane ring, carboxylate group) and ensure metabolic stability. Deuterium at these positions resists exchange with solvent protons and reduces susceptibility to enzymatic degradation during sample processing, particularly β-oxidation [3] [5].
The deuterated and non-deuterated forms of 8-epi-PGF₂α exhibit near-identical chemical and biological behavior, with critical distinctions enabling analytical applications:
Table 2: Comparative Properties of Deuterated vs. Non-Deuterated 8-epi-PGF₂α
Property | 8-epi-PGF₂α | 8-epi-PGF₂α-d9 | Functional Implication |
---|---|---|---|
Molecular Formula | C₂₀H₃₄O₅ | C₂₀H₂₅D₉O₅ | Enables mass spectrometry differentiation |
Molecular Weight | 354.48 g/mol | 363.50 g/mol | Provides internal standard reference |
Receptor Binding | Thromboxane receptor (TP) agonist | Retains agonist activity | Validates biological relevance in assays |
Vasoconstrictive Activity | Potent activity in renal/lung vasculature | Unaltered activity | Confirms structural integrity of labeled analog |
Chromatographic Elution | Retention time tR | tR (identical under non-MS conditions) | Co-elution ensures accurate quantification |
Despite identical stereochemistry and functional group reactivity, the deuterated analog’s higher molecular weight allows baseline separation in mass spectrometry. For example, in GC-MS or LC-MS/MS, the non-deuterated form ([M-H]⁻ at m/z 353) and deuterated form ([M-H]⁻ at m/z 362) are resolved without co-elution interference. This facilitates precise isotope dilution mass spectrometry (IDMS), the gold standard for quantifying endogenous 8-epi-PGF₂α in biological matrices (urine, plasma). Critically, the deuterium placement does not alter the compound’s bioactivity as a thromboxane receptor agonist or its physicochemical interactions in chromatographic systems under non-mass spectrometric conditions [1] [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5